12-Bromododecylphosphonic acid
Description
Significance of Long-Chain Phosphonic Acids in Tailoring Material Interfaces
Long-chain phosphonic acids are of paramount importance in the field of materials science due to their ability to form stable, ordered self-assembled monolayers (SAMs) on a variety of metal oxide surfaces. researchgate.netrsc.org The phosphonic acid headgroup exhibits a strong affinity for and covalently bonds with metal oxide surfaces, such as those of titanium dioxide, zinc oxide, and aluminum oxide, through the formation of M-O-P bonds. researchgate.netcymitquimica.com This robust anchoring provides a stable foundation for the monolayer.
The long alkyl chains, typically containing ten or more carbon atoms, play a crucial role in the organization and stability of the SAMs. ethz.ch Van der Waals interactions between adjacent alkyl chains drive the molecules to pack closely together, resulting in a dense and well-ordered two-dimensional structure. rsc.org The length of the alkyl chain directly influences the thickness of the resulting monolayer and the degree of order within the assembly. ethz.ch Longer chains lead to stronger intermolecular interactions, resulting in more crystalline and stable films. ethz.ch
The ability to form these well-defined monolayers allows for the precise tailoring of the physicochemical properties of material interfaces. ethz.ch For instance, the hydrophobicity of a surface can be systematically controlled by varying the length of the alkyl chain. Furthermore, these long-chain phosphonic acid SAMs can serve as a versatile platform for further functionalization, enabling the introduction of a wide array of chemical or biological functionalities to a surface. researchgate.net This has significant implications for applications ranging from corrosion protection and biocompatible coatings to the development of advanced sensors and electronic devices. mdpi.com
Strategic Importance of Halogenated Alkyl Chains in Molecular Design
The incorporation of halogen atoms, such as bromine, into the alkyl chains of molecules used for surface modification is a strategic design element with significant advantages. Halogenated alkyl chains, particularly those with a terminal bromine atom, introduce a reactive functional group at the outer surface of a self-assembled monolayer. aip.org This terminal bromine atom serves as a versatile chemical handle for a variety of subsequent chemical transformations.
The bromine atom is a good leaving group, making it susceptible to nucleophilic substitution reactions. axispharm.com This reactivity allows for the covalent attachment of a wide range of other molecules to the surface-bound monolayer. For example, bromo-terminated SAMs can be readily converted to amino-terminated surfaces by reaction with amines. researchgate.net This opens up possibilities for further functionalization, such as the attachment of biomolecules, polymers, or other functional moieties.
Research Landscape of 12-Bromododecylphosphonic Acid within Contemporary Chemical Sciences
This compound has emerged as a key compound in contemporary chemical sciences, primarily due to its utility as a surface modification agent and a building block in organic synthesis. cymitquimica.comfishersci.dk Its structure, featuring a dodecyl chain, a terminal bromine atom, and a phosphonic acid headgroup, makes it an ideal candidate for forming self-assembled monolayers on various oxide surfaces with a reactive handle for further functionalization. researchgate.netacs.org
A significant area of research focuses on the use of this compound to create functionalized surfaces for a variety of applications. For instance, it has been used to modify the surfaces of materials like aluminum oxide and titanium alloys. cymitquimica.comresearchgate.net The phosphonic acid group ensures strong anchoring to the oxide surface, while the terminal bromine provides a site for subsequent chemical reactions. researchgate.net This has been exploited to attach complex molecules, including those with biological activity or specific sensing capabilities. researchgate.net
In the realm of organic synthesis, this compound and its diethyl ester precursor, diethyl (12-bromododecyl)phosphonate, are valuable intermediates. ethz.chethz.ch The Michaelis-Arbuzov reaction is a common method for synthesizing the phosphonate (B1237965) ester from 1,12-dibromododecane (B1294643) and triethyl phosphite (B83602). ethz.ch This ester can then be hydrolyzed to yield the desired phosphonic acid. These compounds serve as linkers in the synthesis of more complex molecules, including those with applications in medicinal chemistry. smolecule.com
Recent research has also explored the photochemical grafting of this compound onto silicon surfaces, demonstrating a rapid and catalyst-free method for forming stable organic monolayers. acs.org This highlights the ongoing efforts to develop more efficient and versatile methods for surface modification using this important compound. The continued exploration of this compound is expected to lead to further advancements in materials science, sensor technology, and organic synthesis.
Properties of this compound
| Property | Value |
| Molecular Formula | C12H26BrO3P |
| Molecular Weight | 329.21 g/mol |
| CAS Number | 202920-07-8 |
| Appearance | Not specified, likely a solid |
| Purity | ≥95% |
Structure
3D Structure
Properties
IUPAC Name |
12-bromododecylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26BrO3P/c13-11-9-7-5-3-1-2-4-6-8-10-12-17(14,15)16/h1-12H2,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBOCVJPIJRGMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCBr)CCCCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26BrO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80669816 | |
| Record name | (12-Bromododecyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80669816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202920-07-8 | |
| Record name | (12-Bromododecyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80669816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 12 Bromododecylphosphonic Acid and Its Precursors
Strategies for Carbon-Phosphorus Bond Formation in Long-Chain Phosphonates
The creation of the stable C-P bond is a critical step in the synthesis of phosphonates. The Michaelis-Arbuzov and Michaelis-Becker reactions are two of the most fundamental and widely employed methods for this transformation.
The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov, is a cornerstone in organophosphorus chemistry for forming a C-P bond. wikipedia.orgjk-sci.comnih.gov The reaction facilitates the synthesis of phosphonates, phosphinates, and phosphine oxides. wikipedia.orgeurekaselect.com The classical mechanism involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. nih.gov
The process is initiated by the nucleophilic attack of the trivalent phosphorus atom of the phosphite on the electrophilic carbon of the alkyl halide. wikipedia.orgjk-sci.comorganic-chemistry.org This S\N2 attack results in the formation of a quasi-phosphonium salt intermediate. nih.govresearchgate.net In the subsequent step, the displaced halide anion performs another S\N2 attack on one of the alkyl groups of the phosphonium intermediate, leading to the dealkylation of the salt. wikipedia.orgorganic-chemistry.org This yields the final pentavalent phosphonate (B1237965) ester and a new alkyl halide. wikipedia.orgjk-sci.com
For the synthesis of long-chain phosphonates such as diethyl 12-bromododecylphosphonate, a common precursor to the target acid, the Michaelis-Arbuzov reaction is highly effective. A typical approach involves reacting a dihaloalkane, such as 1,12-dibromododecane (B1294643), with a trialkyl phosphite, like triethyl phosphite. By controlling the stoichiometry and reaction conditions, a selective mono-phosphonylation can be achieved, leaving the terminal bromine on the other end of the dodecyl chain intact.
Table 1: Key Features of the Michaelis-Arbuzov Reaction
| Feature | Description |
|---|---|
| Reactants | Trialkyl phosphite and an alkyl halide. nih.gov |
| Product | Dialkyl alkylphosphonate. jk-sci.com |
| Mechanism | Two-step S\N2 process involving a phosphonium salt intermediate. wikipedia.orgnih.gov |
| Application | Widely used for creating C-P bonds in various organophosphorus compounds. wikipedia.org |
The Michaelis-Becker reaction provides an alternative pathway for the synthesis of alkyl phosphonates from alkyl halides. wikipedia.orgchempedia.info This method involves the reaction of a dialkyl hydrogen phosphonate (also known as a dialkyl phosphite) with an alkyl halide in the presence of a strong base. wikipedia.orgresearchgate.net
In this reaction, the base (e.g., sodium hydroxide or sodium ethoxide) deprotonates the dialkyl phosphite to generate a nucleophilic phosphite anion. This anion then displaces the halide from the alkyl halide via an S\N2 mechanism to form the C-P bond, yielding the dialkyl alkylphosphonate. sustech.edu.cn While effective, the yields of the Michaelis-Becker reaction can sometimes be lower than those of the corresponding Michaelis-Arbuzov reaction. wikipedia.org The use of phase-transfer catalysis has been shown to improve the yields and reaction conditions for the synthesis of phosphonates via this method. researchgate.net For precursors to 12-bromododecylphosphonic acid, this reaction could involve reacting diethyl phosphite with 1,12-dibromododecane in the presence of a suitable base.
Table 2: Michaelis-Arbuzov vs. Michaelis-Becker Reaction
| Reaction | Phosphorus Reagent | Key Condition |
|---|---|---|
| Michaelis-Arbuzov | Trialkyl phosphite | Typically requires heat. wikipedia.org |
| Michaelis-Becker | Dialkyl phosphite | Requires a base to form the nucleophile. wikipedia.orgchempedia.info |
Approaches for Incorporating the Bromine Moiety
The terminal bromine atom is a key functionality of the target molecule. It can be introduced either by converting a pre-existing functional group on the phosphonate precursor or by starting with a precursor that already contains the bromine atom.
A reliable method for converting primary and secondary alcohols into alkyl bromides is through the use of phosphorus tribromide (PBr₃). masterorganicchemistry.com This reaction is particularly useful because it generally proceeds under mild conditions and avoids the carbocation rearrangements that can occur when using hydrobromic acid. masterorganicchemistry.com
The mechanism involves two main steps: activation and substitution. First, the oxygen atom of the alcohol acts as a nucleophile, attacking the phosphorus atom of PBr₃ and displacing a bromide ion. This "activates" the hydroxyl group by converting it into a good leaving group, an O-P bond being significantly strong. masterorganicchemistry.com In the second step, the bromide ion that was displaced acts as a nucleophile and attacks the carbon atom bearing the activated oxygen group in an S\N2 fashion. This backside attack results in the formation of the C-Br bond with an inversion of stereochemistry at the carbon center, and the leaving group is dibromophosphorous acid (HOPBr₂). masterorganicchemistry.comyoutube.com All three bromine atoms on PBr₃ are available to react. masterorganicchemistry.com In the context of this compound synthesis, this method could be applied to a precursor like diethyl 12-hydroxydodecylphosphonate to introduce the terminal bromine.
An efficient and direct strategy for synthesizing ω-bromoalkylphosphonates is to begin with a precursor that contains both the alkyl chain and the bromine atom. Long-chain α,ω-dihaloalkanes, such as 1,12-dibromododecane, are ideal starting materials for this purpose.
Using 1,12-dibromododecane as the substrate in a Michaelis-Arbuzov or Michaelis-Becker reaction allows for the direct incorporation of the phosphonate group at one end of the carbon chain while retaining the bromine atom at the other end. The key to a successful synthesis is to control the reaction conditions (e.g., molar ratio of reactants, temperature, and reaction time) to favor mono-substitution over di-substitution. By using a slight excess of the dibromoalkane relative to the phosphite reagent, the probability of the phosphonate product reacting a second time is minimized, leading to a higher yield of the desired diethyl 12-bromododecylphosphonate.
Hydrolysis and De-esterification of Phosphonate Esters to Free Phosphonic Acid
The final step in the synthesis is the conversion of the dialkyl phosphonate ester intermediate (e.g., diethyl 12-bromododecylphosphonate) to the free this compound. This transformation involves the cleavage of the two stable phosphorus-oxygen-carbon (P-O-C) bonds of the ester.
Acidic hydrolysis is the most common method for this de-esterification. nih.gov It typically involves refluxing the phosphonate ester with a concentrated mineral acid, such as hydrochloric acid (HCl) or hydrobromic acid (HBr). nih.govbeilstein-journals.orgd-nb.info The hydrolysis occurs in a stepwise manner, first yielding a phosphonic acid monoester intermediate before proceeding to the final phosphonic acid. nih.gov The second hydrolysis step is generally the rate-determining step. nih.gov After the reaction, excess acid and water are typically removed by distillation. d-nb.info
An alternative, often milder, method for de-esterification involves the use of silyl halides, particularly bromotrimethylsilane (B50905) (TMSBr) or chlorotrimethylsilane (TMSCl). nih.govgoogle.com This two-step procedure, often referred to as the McKenna procedure, first involves the reaction of the dialkyl phosphonate with TMSBr. beilstein-journals.orgd-nb.info This reaction cleaves the alkyl-oxygen bond to form a bis(trimethylsilyl) phosphonate intermediate. Subsequent hydrolysis or methanolysis of this silyl ester intermediate readily yields the final phosphonic acid. beilstein-journals.orgd-nb.info This method is particularly advantageous for substrates that are sensitive to harsh acidic conditions. beilstein-journals.org
Table 3: Common De-esterification Methods for Phosphonate Esters
| Method | Reagents | Conditions | Advantages |
|---|---|---|---|
| Acid Hydrolysis | Concentrated HCl or HBr | Reflux, 1-12 hours. d-nb.info | Reagents are common and inexpensive. nih.govbeilstein-journals.orgd-nb.info |
| Silylation-Methanolysis | 1. TMSBr or TMSCl2. Methanol (B129727) or Water | 1. Heating2. Room Temperature | Mild conditions, suitable for sensitive molecules. beilstein-journals.orgd-nb.info |
Acidic Hydrolysis Techniques
A prevalent and straightforward method for converting dialkyl phosphonates to phosphonic acids is through acidic hydrolysis. beilstein-journals.orgnih.gov This technique involves cleaving the P-O-C ester bonds using a strong acid, typically concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr). nih.govd-nb.info
The general procedure involves refluxing the dialkyl (12-bromododecyl)phosphonate with a concentrated aqueous solution of HCl (typically 35-37%, ~12 M) for a period ranging from a few hours to over 12 hours. beilstein-journals.org The reaction proceeds in a consecutive, two-step manner, first hydrolyzing one ester group to form a phosphonic acid monoester intermediate, followed by the slower cleavage of the second ester group to yield the final phosphonic acid. nih.govnih.gov
The mechanism of this reaction is dependent on the nature of the alkyl groups on the ester. For primary and secondary alkyl esters, like diethyl phosphonates, the hydrolysis likely proceeds through an SN2 mechanism, where a water molecule performs a nucleophilic attack on the phosphorus atom. nih.gov The reaction is driven to completion by the high concentration of acid and elevated temperatures.
Table 1: General Conditions for Acidic Hydrolysis of Dialkyl Phosphonates
| Parameter | Typical Value/Condition | Source |
|---|---|---|
| Reagent | Concentrated Hydrochloric Acid (HCl) | beilstein-journals.orgnih.gov |
| Concentration | 35-37% (~12 M) | beilstein-journals.org |
| Temperature | Reflux | nih.govproquest.com |
Upon completion, the work-up usually involves the removal of excess acid and water by distillation under reduced pressure. beilstein-journals.org To remove the final traces of water, azeotropic distillation with a solvent like toluene (B28343) may be employed. researchgate.net While effective, this method's harsh conditions can be incompatible with sensitive functional groups that may be present in more complex molecules. google.com
Bromotrimethylsilane-Mediated Dealkylation Followed by Methanolysis
For substrates that are sensitive to harsh acidic conditions, a milder and highly efficient alternative is the dealkylation of phosphonate esters using bromotrimethylsilane (TMSBr). google.comstackexchange.com This method, often referred to as the McKenna procedure, is known for its high reactivity and chemoselectivity in cleaving P-O alkyl bonds while leaving many other functional groups intact. beilstein-journals.orggoogle.comsemanticscholar.org
The process is typically a two-step reaction performed in an anhydrous solvent. nih.gov
Silylation: The dialkyl (12-bromododecyl)phosphonate is treated with an excess of bromotrimethylsilane. The TMSBr reacts with the phosphonate ester, leading to the cleavage of the P-O-C bonds and the formation of a bis(trimethylsilyl) phosphonate intermediate. This step is generally fast and quantitative. beilstein-journals.org
Methanolysis/Hydrolysis: The resulting silylated intermediate is highly susceptible to hydrolysis. It is treated with methanol (methanolysis) or water to readily cleave the silyl ether bonds, yielding the final this compound and volatile byproducts like methoxytrimethylsilane or hexamethyldisiloxane. beilstein-journals.orgresearchgate.net
This method's mild, non-aqueous, and neutral conditions in the first step make it compatible with a wide array of functional groups, such as esters and amides, that would be hydrolyzed under strong acidic conditions. semanticscholar.orgrsc.org
Table 2: Typical Reaction Sequence for TMSBr-Mediated Dealkylation
| Step | Reagent(s) | Solvent | Conditions | Product | Source |
|---|---|---|---|---|---|
| 1. Silylation | Bromotrimethylsilane (TMSBr) | Anhydrous Dichloromethane or Chloroform | Room Temperature, 16-20 hours | Bis(trimethylsilyl) (12-bromododecyl)phosphonate | beilstein-journals.orgresearchgate.net |
Purification and Isolation Techniques for Synthetic Intermediates and Final Products
The purification strategies for this compound and its synthetic precursors differ significantly due to their distinct physical and chemical properties.
Purification of Intermediates (e.g., Diethyl (12-bromododecyl)phosphonate): The dialkyl phosphonate ester precursors are typically non-polar to moderately polar, oily liquids or low-melting solids. specificpolymers.com As such, they are amenable to standard organic chemistry purification techniques. After the initial synthesis, a typical work-up involves washing with aqueous solutions to remove inorganic salts and water-soluble impurities. The primary method for obtaining high-purity material is column chromatography on silica (B1680970) gel, using a solvent system such as ethyl acetate/pentane or methanol/dichloromethane. orgsyn.org Distillation, particularly Kugelrohr distillation under high vacuum, can also be used for thermally stable, lower molecular weight phosphonate esters. orgsyn.org
Purification of the Final Product (this compound): this compound is a highly polar, solid compound. Its purification is often more challenging than that of its ester precursor. nih.gov
Post-Hydrolysis Work-up: Following acidic hydrolysis, the initial purification step is the removal of volatile components like excess HCl, water, and any organic solvents (e.g., toluene) by distillation or evaporation under reduced pressure. beilstein-journals.org
Recrystallization: This is the most common and effective method for purifying solid phosphonic acids. A suitable solvent or solvent mixture is chosen in which the phosphonic acid has high solubility at elevated temperatures but low solubility at room temperature or below. Given the long alkyl chain, solvents like water, ethanol (B145695), or mixtures containing hexane could be explored.
Solvent Extraction: Liquid-liquid extraction can be employed to purify phosphonic acids, particularly to remove them from reaction mixtures or to separate them from less polar impurities. Organic solvents like n-butanol or tributyl phosphate (B84403) have been used for the extraction of phosphoric acid and could be applicable here. openchemicalengineeringjournal.comijcce.ac.ir
Chromatography: Standard silica gel chromatography is often difficult for phosphonic acids due to their high polarity, which causes strong adsorption and poor elution. nih.gov When chromatography is necessary, reversed-phase chromatography (e.g., on a C18-grafted column) with polar eluents is a more suitable, albeit more complex, alternative. nih.gov
Due to the challenges in purification, synthetic strategies that yield a clean crude product are highly preferred, often making the milder TMSBr method advantageous as the byproducts are volatile and easily removed. beilstein-journals.org
Reactivity and Chemical Transformations of 12 Bromododecylphosphonic Acid
Chemical Reactivity of the Bromine Terminus
The terminal bromine atom on the dodecyl chain serves as a versatile chemical handle for a variety of covalent modifications. Its position on a primary carbon makes it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions.
The reaction at the bromine terminus of 12-bromododecylphosphonic acid proceeds predominantly through an SN2 mechanism. In this pathway, a nucleophile attacks the electrophilic carbon atom attached to the bromine. The reaction occurs in a single, concerted step where the nucleophile forms a new bond to the carbon while the carbon-bromine bond is simultaneously broken.
Key characteristics of this process include:
Kinetics: The reaction is second-order, meaning its rate is dependent on the concentration of both the this compound (the substrate) and the attacking nucleophile.
Stereochemistry: The nucleophile attacks from the side opposite to the leaving group (bromine), a process known as "backside attack." This leads to an inversion of the stereochemical configuration at the carbon center if it were chiral.
Steric Hindrance: SN2 reactions are sensitive to steric bulk around the reaction center. As the bromine in this compound is located on a primary carbon at the end of a long, flexible chain, it is sterically unhindered and highly accessible to nucleophiles, making SN2 reactions particularly efficient.
The amenability of the terminal bromine to SN2 displacement allows for its conversion into a wide array of other functional groups. This capability is crucial for tailoring the surface properties of materials functionalized with this molecule. By selecting an appropriate nucleophile, the bromine can be replaced to introduce new chemical properties or to facilitate subsequent coupling reactions.
Common transformations include:
Azide (B81097) (–N₃): The highly nucleophilic azide ion, typically from sodium azide (NaN₃), readily displaces the bromine to yield 12-azidododecylphosphonic acid. This transformation is particularly useful as the azide group itself can participate in bioorthogonal "click chemistry" reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. Furthermore, the azide group can be easily reduced to a primary amine.
Amine (–NH₂): While direct reaction with ammonia (B1221849) or primary amines can lead to multiple alkylations, a more controlled synthesis of 12-aminododecylphosphonic acid is achieved through the reduction of the corresponding azide (e.g., with H₂/Pd or LiAlH₄) or via the Gabriel synthesis. The resulting terminal amine is valuable for coupling biomolecules.
Alkyne (–C≡CH): Carbon-carbon bonds can be formed by reacting the molecule with the acetylide anion, which is the conjugate base of a terminal alkyne. This reaction, typically using a deprotonated alkyne like sodium acetylide, extends the carbon chain and introduces a terminal alkyne that can be used in subsequent coupling reactions.
Thiol (–SH): The synthesis of 12-mercaptododecylphosphonic acid can be achieved by displacing the bromine with a sulfur nucleophile, such as thiourea (B124793) followed by hydrolysis, or by using a protected thiol like potassium thioacetate (B1230152) followed by a deprotection step. The resulting thiol group is reactive towards heavy metals and can form disulfide bonds.
Isothiocyanate (–NCS): The isothiocyanate group can be introduced through an SN2 reaction using a thiocyanate (B1210189) salt, such as sodium thiocyanate (NaSCN). This functional group is known for its ability to react with primary amines to form thiourea linkages.
N-Hydroxysuccinimide (NHS) Linkages: It is important to clarify that N-hydroxysuccinimide itself is not typically used as a nucleophile to directly displace the bromine. Rather, the terminal bromine is first converted to a different functional group, most commonly a carboxylic acid or an amine. An amine-terminated chain can then be reacted with a molecule that has been pre-activated as an NHS ester. This two-step process allows for the stable coupling of a wide range of molecules to the anchored phosphonic acid chain.
The table below summarizes these common functional group interconversions at the bromine terminus.
| Target Functional Group | Reagent(s) | Resulting Compound | Key Features of New Group |
| Azide (-N₃) | Sodium Azide (NaN₃) | 12-Azidododecylphosphonic acid | Precursor to amines; participates in click chemistry. |
| Amine (-NH₂) | 1. NaN₃2. H₂/Pd or LiAlH₄ | 12-Aminododecylphosphonic acid | Nucleophilic; used for amide bond formation. |
| Alkyne (-C≡CH) | Sodium Acetylide (HC≡CNa) | 14-Phosphonotetradec-1-yne | C-C bond formation; participates in click chemistry. |
| Thiol (-SH) | 1. Thiourea2. NaOH | 12-Mercaptododecylphosphonic acid | Forms disulfide bonds; binds to noble metals. |
| Isothiocyanate (-NCS) | Sodium Thiocyanate (NaSCN) | 12-Isothiocyanatododecylphosphonic acid | Reacts with primary amines to form thioureas. |
Anchoring Mechanism of the Phosphonic Acid Moiety to Inorganic Substrates
The phosphonic acid group (–PO(OH)₂) serves as a robust anchor for attaching the molecule to a wide variety of inorganic surfaces, particularly metal oxides. This interaction leads to the formation of dense, well-ordered self-assembled monolayers (SAMs), which are critical for modifying surface properties such as wetting, corrosion resistance, and biocompatibility. nih.govacs.orgacs.orgrsc.org
The strong affinity of phosphonic acids for metal oxides enables the covalent modification of numerous technologically important materials. The anchoring process generally involves a condensation reaction between the P–OH groups of the phosphonic acid and the hydroxyl groups (M–OH) present on the hydrated oxide surface, resulting in the formation of stable M–O–P bonds and the elimination of water. nih.govmdpi.comacs.orgresearchgate.net This robust linkage makes phosphonate-based SAMs more stable, particularly in aqueous environments, compared to those formed from thiols on gold or silanes on silica (B1680970).
This compound and its analogues have been successfully used to functionalize a range of metal oxides, including:
Aluminum Oxide (Al₂O₃): Forms highly stable and well-ordered monolayers, providing corrosion resistance and a platform for further functionalization. acs.orgacs.orgmdpi.com
Titanium Oxide (TiO₂): The strong binding is crucial for modifying titanium-based biomaterials to improve biocompatibility and for applications in electronics and photocatalysis. nih.govacs.orgbohrium.com
Zirconium Oxide (ZrO₂) and Zirconium Phosphonates: The interaction between zirconium and phosphonates is exceptionally strong, leading to the formation of highly organized, multilayered zirconium phosphonate (B1237965) structures. acs.orgnih.govresearchgate.net
Hafnium Oxide (HfO₂): Used as a high-k dielectric in microelectronics, HfO₂ surfaces can be precisely functionalized with phosphonic acids to tune their interfacial properties. rsc.orgrsc.orgtamu.edu
Silicon Oxide (SiO₂): Although silanization is more common, phosphonic acids can also effectively modify silica surfaces, offering an alternative with high stability. researchgate.nettdl.orgnih.gov
The precise nature of the bond between the phosphonic acid headgroup and the metal oxide surface is complex and can involve several coordination modes. The three oxygen atoms of the phosphonic acid group can engage in iono-covalent bonds with the metal atoms of the oxide lattice. nih.govbeilstein-journals.orgresearchgate.net The predominant binding state is influenced by factors such as the specific metal oxide, its crystal face, the density of surface hydroxyl groups, and the conditions of monolayer deposition (e.g., temperature, solvent). acs.orguhasselt.beresearchgate.net
The primary binding modes identified through spectroscopic and computational studies are:
Monodentate: One oxygen atom from the phosphonate group binds to a single metal site on the surface.
Bidentate: Two oxygen atoms from the phosphonate group bind to the surface. This can occur in a chelating fashion (binding to the same metal atom) or a bridging fashion (binding to two different metal atoms).
Tridentate: All three oxygen atoms of the phosphonate group coordinate with surface metal atoms.
The following table summarizes the typical binding characteristics on different metal oxide surfaces.
| Metal Oxide | Predominant Binding Modes | Bond Stability | Key Applications |
| Aluminum Oxide (Al₂O₃) | Bidentate, Tridentate | Very High | Corrosion protection, adhesion promotion |
| Titanium Oxide (TiO₂) | Monodentate, Bidentate | High | Biomaterials, sensors, electronics |
| Zirconium Oxide (ZrO₂) | Bidentate, Tridentate | Exceptional | Layered materials, catalysts |
| Hafnium Oxide (HfO₂) | Bidentate, Tridentate | High | Microelectronics, dielectrics |
| Silicon Oxide (SiO₂) | Monodentate, Bidentate | Moderate to High | Alternative to silanes, biosensors |
The variation in binding states across different substrates highlights the versatility of the phosphonic acid anchor and its ability to adapt to different surface lattice structures to form stable interfaces. acs.orgresearchgate.net
Advanced Material Science Applications of 12 Bromododecylphosphonic Acid
Engineering of Self-Assembled Monolayers (SAMs)
Self-assembled monolayers (SAMs) of organophosphonates have emerged as a robust and versatile platform for the surface modification of a wide range of materials. The phosphonic acid headgroup forms strong covalent or coordination bonds with various metal oxide surfaces, leading to the formation of dense and well-ordered molecular layers. 12-Bromododecylphosphonic acid, with its C12 alkyl chain and terminal bromine atom, is a particularly interesting molecule for SAM engineering, offering a combination of chain length-dependent ordering and a functional handle for post-assembly modification.
Formation and Ordering on Planar and Nanostructured Substrates
The formation of this compound SAMs, like other long-chain alkylphosphonic acids, typically proceeds via the solution-phase deposition onto a hydroxylated substrate. The phosphonic acid headgroup interacts with the surface hydroxyl groups, leading to the formation of a stable phosphonate (B1237965) linkage. The process can be influenced by factors such as the solvent, concentration, immersion time, and temperature. For instance, studies on analogous long-chain alkylphosphonic acids on stainless steel have shown that self-assembly can occur from ethanol (B145695) solutions at room temperature. researchgate.net
On planar substrates such as mica, octadecylphosphonic acid (a longer-chain analogue) has been shown to form closely packed island-like monolayers. acs.org While specific studies on the ordering of this compound on nanostructured substrates are limited, research on similar systems, such as ZnO nanowires, highlights the importance of solvent choice in achieving well-defined SAMs without the formation of detrimental byproducts. For example, non-polar solvents like toluene (B28343) were found to be preferable over polar solvents like methanol (B129727) for forming well-defined phosphonic acid SAMs on ZnO nanowires. acs.org The principles of self-assembly suggest that the dodecyl chains of this compound would align and pack on both planar and nanostructured surfaces, driven by van der Waals interactions between the alkyl chains.
Impact of Alkyl Chain Length and Packing Density on SAM Properties
The length of the alkyl chain is a critical determinant of the structure and properties of phosphonic acid SAMs. Generally, longer alkyl chains lead to stronger van der Waals interactions between adjacent molecules, resulting in more ordered and densely packed monolayers. acs.org Research on a series of alkylphosphonic acids on stainless steel revealed that while molecules of all chain lengths formed hydrophobic monolayers, only those with chain lengths of 12 carbons or more formed well-ordered monolayers. researchgate.net This indicates that the C12 chain of this compound is sufficient to induce a significant degree of ordering.
| Compound | Substrate | Static Water Contact Angle (°) | Indication |
|---|---|---|---|
| Dodecylphosphonic acid (HC12-PA) | Aluminum Oxide (AlOx) | 110 | Densely packed, hydrophobic monolayer |
| 1H,1H,2H,2H-Perfluorododecylphosphonic acid (FC12-PA) | Aluminum Oxide (AlOx) | 121 | Very densely packed monolayer |
Stability and Degradation Mechanisms of Phosphonate SAMs in Diverse Environments
Phosphonate SAMs are renowned for their high thermal and chemical stability, which surpasses that of more commonly studied thiol-based SAMs on gold. This enhanced stability is attributed to the strong P-O-metal bond at the substrate interface. nih.gov The thermal stability of phosphonic acid SAMs on metal oxide surfaces has been extensively investigated, revealing that the P-O anchoring group can remain stable up to 800 °C. nih.gov
Surface Functionalization of Nanomaterials and Interfaces
The ability of this compound to form stable, well-ordered monolayers with an accessible functional group makes it an excellent candidate for the surface functionalization of a variety of nanomaterials. The phosphonic acid headgroup provides a strong anchor to the nanoparticle surface, while the terminal bromine serves as a versatile chemical handle for subsequent modification.
Covalent Modification of Nanoparticles and Nanocrystals (e.g., CdSe, HfO2)
Phosphonic acids are widely used as ligands to stabilize and functionalize semiconductor and metal oxide nanoparticles. They can replace native ligands on the nanoparticle surface, providing improved stability and processability. While specific studies detailing the use of this compound for the functionalization of Cadmium Selenide (CdSe) and Hafnium Oxide (HfO2) nanocrystals are not prevalent, the general principles of phosphonic acid binding to such materials are well-established.
For HfO2 nanoparticles, a facile single-precursor synthesis has been reported, with subsequent surface functionalization being crucial for their incorporation into nanocomposites. researchgate.net Phosphonic acid-based ligands are suitable for this purpose, offering strong binding to the hafnia surface. The dodecyl chain of this compound would enhance the dispersibility of the nanoparticles in non-polar media, and the terminal bromine could be used to attach other functional molecules, such as fluorophores or polymers, to tailor the properties of the final nanocomposite.
Similarly, in the case of CdSe quantum dots, surface functionalization is critical for their optical properties and biocompatibility. Phosphonic acids can act as capping ligands, and the presence of a terminal bromine on the alkyl chain would allow for the covalent attachment of biomolecules for sensing and imaging applications.
Functionalization of Porous Materials (e.g., Mesoporous Silica (B1680970), Detonation Nanodiamonds)
The high surface area and tailored porosity of materials like mesoporous silica and detonation nanodiamonds make them attractive for applications in catalysis, drug delivery, and sensing. The functionalization of these materials with this compound can impart new functionalities and improve their performance.
For mesoporous silica, various methods exist for surface modification, including post-grafting techniques where the pre-synthesized porous material is reacted with the functional molecule. mdpi.comnih.gov While direct grafting of phosphonic acids onto silica can be challenging, the surface can be pre-functionalized with a metal oxide layer to facilitate phosphonate binding. The terminal bromine of a grafted this compound layer could then be used for further chemical transformations within the pores of the silica.
A direct and successful application of a derivative of this compound has been demonstrated in the functionalization of detonation nanodiamonds (DNDs). A new method for the surface modification of DNDs utilizes phosphonic dichloride derivatives. nih.govacs.org In this approach, DNDs were successfully modified with 12-bromododecylphosphonic dichloride. nih.govacs.org This initial functionalization then allowed for the post-modification of the DNDs with mesityl imidazolium (B1220033) groups, showcasing the utility of the bromo-functionalized linker in creating more complex surface chemistries on nanodiamonds. nih.govacs.org The oxidative thermal stability of these functionalized DNDs was subsequently investigated using thermogravimetric analysis. nih.govacs.org
| Nanomaterial | Functionalizing Agent | Key Finding | Reference |
|---|---|---|---|
| Detonation Nanodiamonds (DNDs) | 12-bromododecylphosphonic dichloride | Successful surface modification, enabling further post-functionalization with imidazolium groups. | nih.gov, acs.org |
Tailoring Surface Properties for Adhesion, Wettability, and Interfacial Energy Modulation
This compound is a bifunctional molecule expertly suited for the precise engineering of material surfaces. Its utility stems from its distinct molecular structure: a phosphonic acid head group that serves as a robust anchor to a wide range of metal oxide surfaces, and a terminal bromo-functionalized alkyl chain that presents a chemically active interface. This dual nature allows for the systematic modification of surface properties, including adhesion, wettability, and interfacial energy.
The phosphonic acid moiety forms strong, covalent-like bonds with metal oxides such as aluminum oxide, titanium dioxide, and zinc oxide. This interaction leads to the formation of a dense, self-assembled monolayer (SAM) on the substrate. The original high-energy, hydrophilic metal oxide surface is replaced by a low-energy, hydrophobic surface defined by the exposed alkyl chains. The terminal bromine atom on each molecule in the SAM provides a reactive handle for subsequent chemical transformations, enabling the covalent grafting of additional layers or specific functional molecules, thereby significantly enhancing adhesion for coatings, polymers, or biological species. nih.gov
The modification of wettability is a direct consequence of this surface transformation. A bare metal oxide surface is typically hydrophilic, exhibiting a low water contact angle. Upon treatment with this compound, the surface becomes covered by the nonpolar dodecyl chains, leading to a dramatic increase in hydrophobicity and a high water contact angle. This controlled alteration of wettability is critical in applications requiring water repellency, controlled fluid flow in microfluidics, and biocompatibility management.
By transforming the chemical nature of the surface, this compound also serves as a powerful tool for modulating interfacial energy. acs.org The surface energy of a material dictates how it interacts with other substances, influencing phenomena such as the wetting behavior of liquids, the adhesion of coatings, and the morphology of thin films grown upon it. Research on similar long-chain phosphonic acids demonstrates a significant reduction in surface energy after monolayer formation. For instance, modifying an aluminum oxide surface with a dodecylphosphonic acid SAM reduces the surface energy from a high value characteristic of the oxide to a low value typical of a hydrocarbon surface. rsc.org This control is paramount in the fabrication of advanced devices like organic electronics, where tuning the interfacial energy between the electrode and the organic semiconductor is essential for optimizing device performance. acs.org
The following table summarizes the typical changes in surface properties of aluminum oxide after modification with long-chain alkylphosphonic acids, based on established research findings.
| Substrate | Modifier | Property | Value | Reference |
|---|---|---|---|---|
| Plasma-Oxidized Aluminum | None (Bare Surface) | Water Contact Angle | <15° | rsc.org |
| Plasma-Oxidized Aluminum | Dodecylphosphonic acid (HC12-PA) | Water Contact Angle | 110° | rsc.org |
| Plasma-Oxidized Aluminum | 1H,1H,2H,2H-perfluorododecylphosphonic acid (FC12-PA) | Water Contact Angle | 121° | rsc.org |
| Plasma-Oxidized Aluminum | None (Bare Surface) | Surface Energy | High (typical for metal oxides) | rsc.org |
| Plasma-Oxidized Aluminum | Dodecylphosphonic acid (HC12-PA) | Surface Energy | 19 mN/m | rsc.org |
| Plasma-Oxidized Aluminum | 1H,1H,2H,2H-perfluorododecylphosphonic acid (FC12-PA) | Surface Energy | 9 mN/m | rsc.org |
Development of Hybrid Materials and Supramolecular Assemblies
The unique architecture of this compound, featuring a robust inorganic-binding head group and a reactive organic tail, makes it an ideal linker molecule for the development of advanced hybrid materials and supramolecular structures. It serves as a molecular bridge, enabling the seamless integration of distinct organic and inorganic components to create new materials with synergistic or entirely novel properties. rsc.org
Organic-inorganic hybrid materials combine the advantageous properties of both constituent classes—such as the mechanical strength and thermal stability of inorganic materials with the processability and functional versatility of organic polymers. This compound is a key enabler in the synthesis of these materials, particularly Class II hybrids, where organic and inorganic components are linked by strong covalent bonds. nih.gov
The synthesis strategy typically involves first anchoring the phosphonic acid head of this compound to an inorganic substrate, such as silica nanoparticles, metal oxide films, or titanium alloy surfaces. researchgate.netresearchgate.net This step creates an inorganic core functionalized with a dense layer of outward-facing, reactive bromo-dodecyl chains. This bromo-terminated surface is a versatile platform for a wide array of subsequent organic reactions. For example, it can initiate surface-grafted polymerization through atom transfer radical polymerization (ATRP) or undergo nucleophilic substitution reactions to attach polymers, dyes, or biomolecules. researchgate.net This "grafting-to" or "grafting-from" approach allows for the creation of a covalently linked organic shell on an inorganic core, yielding a precisely defined hybrid architecture. These materials find applications as high-performance nanocomposites, specialized coatings, and functional biomaterials. rsc.orgiaea.org
Beyond its role as a linker, this compound is instrumental in the bottom-up fabrication of highly ordered nanoscale ensembles, primarily through the process of self-assembly. When introduced to a suitable substrate like silicon oxide or aluminum oxide, the molecules spontaneously organize into a self-assembled monolayer (SAM).
The formation of the SAM is a thermodynamically driven process. The phosphonic acid head groups exhibit a strong affinity for the metal oxide surface, forming a stable, ordered array of anchor points. Concurrently, the long dodecyl chains align parallel to each other due to van der Waals forces, adopting a tightly packed, quasi-crystalline arrangement. This process results in a highly uniform, dense monolayer with a well-defined thickness. mdpi.com The terminal bromine atoms of the constituent molecules form a chemically homogeneous plane at the monolayer's outer surface. researchgate.net This plane of reactive sites is a powerful platform for further surface engineering, allowing for the precise immobilization of other molecules or the initiation of reactions to build complex, layered supramolecular structures. mpg.de These highly ordered ensembles are fundamental to advancements in molecular electronics, sensing platforms, and nano-patterning.
Role in Advanced Organic Synthesis and Molecular Design
Building Block for Complex Molecular Scaffolds
12-Bromododecylphosphonic acid is a versatile bifunctional molecule that serves as a valuable building block in the construction of complex molecular scaffolds. nih.gov Its structure, featuring a long, flexible dodecyl carbon chain with a reactive terminal bromine atom and a polar phosphonic acid head group, allows for its incorporation into a diverse range of supramolecular and complex organic structures.
The utility of this compound in scaffold design stems from its distinct reactive ends:
The Bromo Group: The terminal bromine atom acts as a key functional handle for introducing the dodecyl chain into larger molecules. It readily participates in nucleophilic substitution reactions, allowing for the attachment of various molecular fragments, such as amines, thiols, or carboxylates, to form stable carbon-heteroatom or carbon-carbon bonds. This enables the extension and elaboration of molecular frameworks.
The Phosphonic Acid Group: This moiety provides a polar, hydrophilic anchor. It is known for its strong binding affinity to metal oxides and other surfaces, making it an ideal group for creating self-assembled monolayers (SAMs) or for anchoring complex molecules to substrates. It can also be esterified or converted to other phosphorus derivatives to further modify its properties.
The combination of a long hydrophobic alkyl chain and a hydrophilic phosphonic acid head gives the molecule an amphiphilic character. This property is exploited in the design of surfactant-like molecules and in the construction of organized molecular assemblies, such as micelles or vesicles, which can serve as scaffolds for drug delivery systems or nanomaterials.
Table 1: Synthetic Applications of this compound as a Building Block
| Reaction Type | Role of this compound | Resulting Structure/Scaffold |
|---|---|---|
| Nucleophilic Substitution | Electrophile (alkyl bromide) | Attachment of functional groups (e.g., amines, azides) for further elaboration. |
| Surface Functionalization | Anchoring group (phosphonic acid) | Formation of self-assembled monolayers on metal oxide surfaces. |
| Esterification | Acid component | Creation of phosphonate (B1237965) esters with tailored solubility and reactivity. |
| Amphiphile Synthesis | Hydrophobic tail and polar head | Formation of micelles, vesicles, or other supramolecular assemblies. |
Precursor in the Synthesis of Bioisosteric Analogues (e.g., Phosphate (B84403) Bioisosteres)
In medicinal chemistry, the concept of bioisosterism involves replacing a functional group within a biologically active molecule with another group that retains similar chemical and physical properties, leading to comparable biological activity. u-tokyo.ac.jp The phosphonic acid group is a well-established and highly effective bioisostere for the phosphate group. researchgate.net
Phosphates are ubiquitous in biology, playing critical roles in signal transduction, energy metabolism, and as components of DNA and RNA. However, the phosphate ester bond (C-O-P) is susceptible to enzymatic cleavage by phosphatases. By replacing this labile bond with a non-hydrolyzable carbon-phosphorus (C-P) bond, the resulting phosphonate analogue mimics the parent phosphate in terms of size, geometry, and charge at physiological pH but exhibits significantly enhanced metabolic stability. rsc.orgresearchgate.net
This compound serves as a precursor for synthesizing bioisosteres of long-chain alkyl phosphates or pyrophosphates, which are involved in lipid signaling and membrane biology. The long dodecyl chain mimics the lipid tail of these natural substrates, while the phosphonic acid headgroup acts as the stable phosphate mimic. researchgate.net The terminal bromine allows for the attachment of this phosphonate-lipid mimic to other molecular entities, enabling the design of enzyme inhibitors or molecular probes to study phosphate-dependent biological pathways. rsc.orgresearchgate.net
Table 2: Comparison of Phosphate and Phosphonate Properties
| Property | Phosphate Group (-OPO₃H₂) | Phosphonate Group (-PO₃H₂) |
|---|---|---|
| Central Bond | C-O-P (Ester) | C-C-P |
| Hydrolytic Stability | Labile, subject to enzymatic cleavage | Stable, resistant to hydrolysis |
| pKa₂ | ~6.4 | ~7.6 |
| Geometry | Tetrahedral | Tetrahedral |
| Biological Role | Mimics natural phosphate substrates | Acts as a competitive inhibitor or stable analogue |
Application as a Linker Molecule in Advanced Synthetic Constructs (e.g., PROTAC Technology)
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to recruit a specific target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. nih.gov A PROTAC molecule consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects them. The linker is a critical component, as its length, flexibility, and chemical nature dictate the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient degradation. nih.govtargetmol.com
Alkyl chains are frequently used as linkers in PROTAC design. medchemexpress.com this compound, and its close analogue (10-Bromodecyl)phosphonic acid, are examples of alkyl chain-based linkers that can be employed in the synthesis of PROTACs. medchemexpress.com The long dodecyl chain provides the necessary length and flexibility to span the distance between the target protein and the E3 ligase, allowing for optimal orientation of the two proteins. targetmol.com
The two functional ends of this compound allow for a modular synthesis of PROTACs. For example, the bromo group can be displaced by a nucleophile present on the E3 ligase ligand, while the phosphonic acid group can be chemically modified (e.g., via amidation after activation) to attach the target protein ligand, or vice versa. This bifunctionality makes it a valuable tool for constructing libraries of PROTACs with varying linker lengths to optimize protein degradation efficiency. broadpharm.com
Stereoselective Synthesis of Chiral Phosphonic Acid Derivatives
The introduction of chirality into phosphonic acid derivatives can be crucial for their biological activity, as enzymes and receptors are often stereospecific. researchgate.net While this compound is itself an achiral molecule, it can be a starting point or a target for stereoselective syntheses to create chiral derivatives. Methodologies for the asymmetric synthesis of C-chiral phosphonates are well-developed and can be applied to long-chain substrates. mdpi.comnih.gov
Common strategies for achieving stereoselectivity in the synthesis of phosphonic acid derivatives include:
The Phospha-Mannich and Pudovik Reactions: These are classic methods for forming C-P bonds. By using chiral catalysts (such as chiral phosphoric acids) or chiral auxiliaries attached to the imine or phosphite (B83602) source, the nucleophilic addition of the phosphorus reagent can proceed with high diastereoselectivity or enantioselectivity, creating a chiral center alpha to the phosphorus atom. libretexts.orgscispace.com
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the phosphonate or a precursor molecule to direct a subsequent stereoselective reaction at a specific position along the alkyl chain. After the desired stereocenter is set, the auxiliary is removed. scispace.com
Kinetic Resolution: A racemic mixture of a chiral phosphonate derivative can be resolved by using an enzyme or a chiral catalyst that selectively reacts with one enantiomer, allowing the other to be isolated in high enantiomeric purity.
These methods allow for the synthesis of phosphonic acid derivatives with precisely controlled three-dimensional structures, which is essential for designing potent and selective enzyme inhibitors or receptor ligands. researchgate.netresearchgate.net
Table 3: Methods for Stereoselective Synthesis of Phosphonic Acid Derivatives
| Method | Description | Key Components |
|---|---|---|
| Catalytic Asymmetric Phosphonylation | Addition of a phosphite to an unsaturated system (e.g., imine, aldehyde) in the presence of a chiral catalyst. mdpi.com | Chiral Lewis acids, chiral Brønsted acids (e.g., BINOL-derived phosphoric acids). libretexts.org |
| Use of Chiral Auxiliaries | A chiral molecule is covalently attached to the substrate to direct a stereoselective transformation. scispace.com | Evans oxazolidinones, chiral sulfinimines. |
| Enzymatic Methods | Enzymes (e.g., lipases) are used for enantioselective reactions, such as esterification or hydrolysis. scispace.com | Lipases, kinases, phosphatases. |
| Asymmetric Hydrogenation | Reduction of a prochiral unsaturated phosphonate using a chiral catalyst to create a stereocenter. | Chiral rhodium or ruthenium complexes. |
Analytical Characterization Techniques for 12 Bromododecylphosphonic Acid and Its Surface Assemblies
Spectroscopic Methods for Structural Elucidation and Surface Analysis
Spectroscopic techniques are fundamental to confirming the chemical identity of 12-Bromododecylphosphonic acid and analyzing the structure, orientation, and binding of its molecules when assembled on a substrate.
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of this compound in solution. By analyzing the magnetic properties of ¹H, ¹³C, and ³¹P nuclei, NMR provides detailed information about the chemical environment of each atom, confirming the compound's identity and purity.
¹H NMR: The proton NMR spectrum is used to identify the different types of hydrogen atoms in the molecule. The spectrum would be expected to show characteristic signals for the methylene protons (-CH₂) along the alkyl chain, including distinct signals for the protons adjacent to the bromine atom (α-CH₂) and the phosphonic acid group (α-CH₂), which are shifted downfield due to the electron-withdrawing effects of these functional groups.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon backbone. Each unique carbon atom in the dodecyl chain will produce a distinct signal. The carbons bonded to the bromine atom and the phosphonic acid group will appear at characteristic downfield chemical shifts.
³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for phosphonic acids. A single resonance is expected, and its chemical shift provides confirmation of the phosphorus oxidation state and its chemical environment. For alkylphosphonic acids, this signal typically appears in a well-defined region of the spectrum. huji.ac.ilrice.edu
Table 1: Expected NMR Signals for this compound
| Nucleus | Functional Group | Expected Chemical Shift (δ) Range (ppm) | Notes |
| ¹H | P-CH₂- | ~1.6 - 2.0 | Shifted downfield relative to other chain protons. |
| -(CH₂)₉- | ~1.2 - 1.6 | Bulk methylene proton signals, often overlapping. | |
| -CH₂-Br | ~3.4 | Significantly downfield due to the electronegative Br atom. | |
| P-OH | Variable | Broad signal, position is concentration and solvent dependent. | |
| ¹³C | P-CH₂- | ~25 - 35 | Position influenced by coupling to phosphorus. |
| -(CH₂)₉- | ~22 - 32 | Series of signals for the main alkyl chain carbons. | |
| -CH₂-Br | ~33 | Downfield shift caused by the bromine atom. | |
| ³¹P | R-PO(OH)₂ | ~25 - 40 | A single, sharp peak is characteristic for alkylphosphonic acids. huji.ac.il |
Note: The data in the table above are representative values based on typical chemical shifts for the respective functional groups and are not from a measured spectrum of this compound.
Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint of the functional groups present. For surface assemblies, techniques like Polarization-Modulated Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) and Attenuated Total Reflection Fourier Transform Infrared (ATR FT-IR) spectroscopy are particularly powerful. They offer high sensitivity to thin films and can provide information on the orientation and packing of the molecules on a substrate.
Key vibrational bands for this compound include:
C-H Stretching: Bands in the 2850-2960 cm⁻¹ region are characteristic of the symmetric and asymmetric stretching of the methylene (CH₂) groups in the alkyl chain.
P=O Stretching: A strong absorption band typically found between 1120 and 1160 cm⁻¹ is indicative of the phosphoryl group. mdpi.com
P-O-H and P-O Stretching: Broad absorptions in the 950-1100 cm⁻¹ range are associated with P-O-H bending and P-O stretching vibrations. mdpi.com The presence and shape of these bands can indicate the nature of hydrogen bonding and the binding mode (monodentate, bidentate, or tridentate) to a substrate surface.
C-Br Stretching: A weaker absorption in the 600-700 cm⁻¹ region corresponds to the carbon-bromine bond.
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) |
| C-H Asymmetric Stretch | -CH₂- | ~2920 |
| C-H Symmetric Stretch | -CH₂- | ~2850 |
| P=O Stretch | R-PO(OH)₂ | ~1120 - 1160 mdpi.com |
| P-O Stretch | R-PO(OH)₂ | ~950 - 1100 mdpi.com |
| C-Br Stretch | R-Br | ~600 - 700 |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical bonding states of the top few nanometers of a material. For SAMs of this compound, XPS confirms the presence of the molecule on the surface and provides insight into its binding mechanism.
High-resolution spectra of the core levels of each element are analyzed. For a this compound monolayer on a silicon substrate, the C 1s spectrum can be deconvoluted into components representing the alkyl chain (-CH₂-CH₂-) at approximately 284.9 eV and components for the carbon atoms bonded to bromine and phosphorus (-H₂C-Br and -H₂C-P) at a slightly higher binding energy of 286 eV. The Br 3d spectrum shows two peaks due to spin-orbit splitting, with the Br 3d₅/₂ component at 70.3 eV and the Br 3d₃/₂ component at 71.6 eV. acs.org The P 2p peak for phosphonic acids bound to oxide surfaces is typically observed around 133.5 eV. efmi-ichdvo.ru The O 1s spectrum can distinguish between oxygen in the phosphoryl group (P=O) and oxygen involved in bonding to the substrate (P-O-Substrate), with binding energies typically in the 531-533 eV range. nih.govprinceton.edu
Table 3: Representative XPS Binding Energies for a this compound Monolayer
| Core Level | Chemical State | Binding Energy (eV) | Reference |
| C 1s | -CH₂-CH₂- | 284.9 | acs.org |
| -H₂C-P / -H₂C-Br | 286.0 | acs.org | |
| Br 3d₅/₂ | R-Br | 70.3 | acs.org |
| Br 3d₃/₂ | R-Br | 71.6 | acs.org |
| P 2p | R-PO₃-Substrate | ~133.5 | efmi-ichdvo.ru |
| O 1s | P-O-Substrate | ~531.4 | nih.gov |
| P=O / P-OH | ~532.8 | nih.govresearchgate.net |
Microscopic and Surface Profiling Techniques
These techniques are employed to visualize the surface of the monolayer and quantify its physical properties, providing direct evidence of film quality, uniformity, and thickness.
Atomic Force Microscopy (AFM) generates three-dimensional topographical images of a surface with nanoscale resolution. For SAMs of this compound, AFM is used to assess the uniformity and quality of the film. A well-formed monolayer is expected to produce a smooth, continuous surface. The root-mean-square (RMS) roughness is a key parameter derived from AFM images; for high-quality phosphonic acid SAMs, this value is typically low, often in the range of 0.5 to 1.5 nm, indicating a very smooth surface. mdpi.com AFM can also be used to probe mechanical and adhesive properties of the surface, although this falls outside the scope of topographical analysis.
Table 4: Typical Surface Properties of Alkylphosphonic Acid SAMs Measured by AFM
| Parameter | Description | Representative Value |
| RMS Roughness | Root-mean-square deviation of the surface height profile from the mean line. | 0.5 - 1.5 nm mdpi.com |
| Molecular Tilt Angle | The average angle of the molecular chains with respect to the surface normal. | ~36° * |
*This value for this compound was inferred from ellipsometry data and molecular modeling.
Variable Angle Spectroscopic Ellipsometry (VASE) is a non-destructive optical technique used to determine the thickness and optical constants (refractive index n and extinction coefficient k) of thin films. By measuring the change in polarization of light upon reflection from a surface, VASE can accurately measure film thickness with sub-nanometer resolution.
For a monolayer of this compound on silicon, the measured average thickness was found to be 1.1 ± 0.2 nm. acs.org By comparing this experimental thickness to the calculated theoretical length of the molecule (~1.87 nm), an average molecular tilt angle of approximately 36° with respect to the surface normal can be inferred. acs.org The optical properties can also be modeled. For a transparent alkyl-based film in the visible spectrum, the extinction coefficient (k) is expected to be near zero, while the refractive index (n) would be characteristic of organic materials, typically around 1.4-1.5.
Table 5: Film Properties of this compound Monolayer by VASE
| Parameter | Description | Measured/Expected Value | Reference |
| Film Thickness | The average thickness of the self-assembled monolayer. | 1.1 ± 0.2 nm | acs.org |
| Refractive Index (n) | The real part of the complex refractive index, related to the speed of light in the material. | ~1.4 - 1.5 (Expected) | |
| Extinction Coefficient (k) | The imaginary part of the complex refractive index, related to light absorption. | ~0 (Expected in visible range) |
Wetting and Surface Energy Characterization
The wettability of a surface functionalized with this compound is a key parameter that dictates its interaction with the surrounding environment. This property is primarily investigated through contact angle measurements, which in turn allow for the calculation of surface energy.
Electrochemical Characterization of Functionalized Surfaces
Electrochemical techniques are powerful tools for probing the integrity and charge transfer properties of surfaces modified with this compound. These methods can provide information on the packing density of the monolayer, its barrier properties against ion penetration, and the kinetics of electron transfer at the electrode-electrolyte interface.
The modification of electrode surfaces with this compound can influence the electrochemical response of the system. Techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are employed to study these changes.
Cyclic voltammetry involves sweeping the potential of the working electrode and measuring the resulting current. The shape of the resulting voltammogram can reveal information about the redox processes occurring at the electrode surface and how they are affected by the presence of the phosphonic acid monolayer. For instance, a well-packed monolayer can block the access of redox probes to the electrode surface, leading to a decrease in the measured current.
Electrochemical impedance spectroscopy measures the opposition of a system to the flow of alternating current as a function of frequency. By fitting the impedance data to an equivalent electrical circuit model, various parameters such as the solution resistance, charge transfer resistance, and double-layer capacitance can be extracted. These parameters provide quantitative information about the properties of the functionalized surface. For example, an increase in charge transfer resistance upon surface modification would indicate the formation of an insulating layer that hinders electron transfer.
Detailed research findings, including specific voltammograms and impedance spectra for surfaces functionalized with this compound, are not available in the provided search results. However, the following table illustrates how such data would be typically summarized from an EIS experiment.
Table 2: Illustrative Electrochemical Impedance Spectroscopy Parameters This table is for illustrative purposes and does not represent actual experimental data for this compound.
| Parameter | Bare Electrode | Functionalized Electrode |
| Solution Resistance (Rs) | Value | Value |
| Charge Transfer Resistance (Rct) | Value | Value |
| Double Layer Capacitance (Cdl) | Value | Value |
The analysis of these electrochemical parameters would provide a detailed understanding of the barrier properties and the effect of the this compound monolayer on the electrochemical behavior of the underlying substrate.
Emerging Research Directions and Future Perspectives
Novel Synthetic Routes for Enhanced Yield and Sustainability
The conventional synthesis of alkylphosphonic acids often involves multi-step processes, such as the Michaelis-Arbuzov reaction, followed by hydrolysis. nih.govresearchgate.netjk-sci.comwikipedia.orgnih.gov The Michaelis-Arbuzov reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide (in this case, a dibromoalkane) to form a dialkyl phosphonate (B1237965), which is then hydrolyzed to the phosphonic acid. nih.govresearchgate.netnih.gov While effective, these traditional methods can generate hazardous by-products and may not be the most efficient in terms of atom economy. nih.gov
Future research is focused on developing greener and more sustainable synthetic pathways. frontiersin.org Key goals include:
Reducing hazardous waste: Minimizing the use of corrosive and hazardous reagents like those involved in forming phosphonic dichlorides. nih.gov
Improving reaction efficiency: Exploring catalysts, such as Lewis acids or potassium iodide in benign solvents like polyethylene (B3416737) glycol (PEG), to accelerate reaction rates and lower temperature requirements. frontiersin.org
One-pot syntheses: Developing single-step processes, for instance, the direct reaction of phosphorous acid with olefins in the presence of a free-radical initiator, which avoids intermediate steps and halogenated by-products. google.com
Alternative reagents: Investigating milder dealkylation methods for phosphonate esters, moving away from harsh acidic hydrolysis to procedures like the McKenna method, which uses bromotrimethylsilane (B50905) followed by methanolysis. nih.gov
These advancements aim to make the production of 12-bromododecylphosphonic acid and related compounds more environmentally friendly and cost-effective.
Advanced Applications in Interfacial Engineering and Nanoscience
This compound is particularly valuable for the surface modification of metal oxides, which are critical components in many advanced technologies. acs.orgpsu.edufigshare.com The phosphonic acid headgroup binds strongly to oxide surfaces like indium tin oxide (ITO), zinc oxide (ZnO), and aluminum oxide (AlOx), forming dense, well-ordered self-assembled monolayers (SAMs). acs.orgpsu.educore.ac.ukresearchgate.net
These SAMs allow for precise control over the interfacial properties of materials:
Work Function Tuning: The formation of a SAM creates an interface dipole that alters the work function of the metal oxide substrate. acs.orgacs.org This is crucial for optimizing charge injection and extraction in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). acs.orgaip.org By choosing the appropriate molecule, the work function can be finely tuned to align with the energy levels of adjacent organic semiconductor layers, enhancing device efficiency and stability. acs.orgaip.org
Surface Energy Control: The long dodecyl chain of the molecule presents a new surface with distinct wetting properties. rsc.org This allows for the tuning of the surface energy of the metal oxide, which can improve the morphology and performance of subsequently deposited organic layers. acs.orgresearchgate.net
Enhanced Stability: Phosphonic acid-based SAMs are known for their robustness and strong binding to oxide surfaces, offering greater stability over time compared to other surface treatments like air plasma. aip.orgmdpi.com
| Property Modified | Mechanism | Application | Key Benefit |
|---|---|---|---|
| Work Function | Formation of an interface dipole moment by the molecular monolayer. acs.org | OLEDs, OPVs, Organic Transistors. acs.orgjkps.or.kr | Improved charge injection/extraction and energy level alignment. acs.org |
| Surface Energy | Exposure of the alkyl tail groups changes surface hydrophobicity/hydrophilicity. researchgate.net | Organic Electronics, Biosensors. rsc.org | Controlled wetting and improved morphology of overlying thin films. acs.org |
| Chemical Reactivity | Terminal functional groups (e.g., -Br) provide sites for further reactions. nih.gov | Multi-functional surfaces, Biosensors. researchgate.net | Covalent immobilization of biomolecules, catalysts, or polymers. nih.gov |
Rational Design of Multi-Functional Surfaces and Materials
The true potential of this compound lies in its bifunctional nature, which enables the rational design of complex, multi-layered surface architectures. The molecule acts as a stable, primary platform for subsequent chemical transformations.
The terminal bromine atom serves as a versatile chemical handle for a variety of secondary reactions. nih.govresearchgate.net This allows for the creation of multi-functional surfaces where specific molecules can be covalently anchored. This "grafting to" approach involves attaching pre-formed molecules or polymers to the bromo-terminated surface. nih.gov
Promising research directions include:
Surface-Initiated Polymerization: The bromo-group can act as an initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). This "grafting from" method allows polymer brushes with controlled length and density to be grown directly from the surface. researchgate.net
Click Chemistry: The bromo-group can be converted to other reactive groups, such as an azide (B81097), enabling highly efficient and specific "click" reactions to attach a wide range of molecules, including fluorescent dyes or biomolecules. nih.govresearchgate.net
Biomaterial Interfaces: By attaching peptides, proteins, or carbohydrates, surfaces can be designed to promote specific biological interactions, such as cell adhesion, or to resist non-specific protein adsorption (biofouling). nih.govnih.gov
This step-wise modification strategy provides a powerful toolkit for creating sophisticated materials with precisely tailored surface properties for applications in biosensing, catalysis, and advanced electronics. nih.govresearchgate.net
Computational and Theoretical Studies on Molecular Interactions and Surface Phenomena
Computational and theoretical studies are essential for understanding the behavior of this compound at the molecular level and for guiding the rational design of new materials. rsc.org
Density Functional Theory (DFT): DFT calculations are used to investigate the fundamental interactions between the phosphonic acid headgroup and the metal oxide surface. core.ac.uknih.gov These studies can determine the most stable binding modes (e.g., monodentate, bidentate, or tridentate), calculate the binding energies, and predict how the SAM will affect the electronic properties of the substrate, such as its work function. rsc.orgresearchgate.netcnr.it
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the structure, ordering, and dynamics of the self-assembled monolayer. rsc.orgresearchgate.netnih.gov These simulations can model the self-organization process, predict the packing density and orientation of the alkyl chains, and explore how factors like solvent and temperature influence the final structure of the SAM. rsc.orgprinceton.edu
| Method | Focus of Study | Key Insights Provided |
|---|---|---|
| Density Functional Theory (DFT) | Molecule-surface interaction. core.ac.uk | Binding geometry, binding energy, impact on surface work function. rsc.org |
| Molecular Dynamics (MD) | SAM structure and formation. rsc.org | Molecular packing, chain orientation, solvent effects, monolayer dynamics. researchgate.net |
Together, these computational approaches provide a powerful complement to experimental work, enabling a deeper understanding of surface phenomena and accelerating the discovery and optimization of new functional materials based on this compound.
Q & A
Q. What are the established synthesis protocols for 12-Bromododecylphosphonic acid, and how can researchers optimize yield and purity?
A common method involves the Michaelis-Arbuzov reaction or McKenna’s reaction , where dodecylphosphonate intermediates are brominated using reagents like or (N-bromosuccinimide). Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity .
- Temperature control : Reactions are typically conducted at 0–5°C to minimize side reactions.
- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) ensures high purity. Yield optimization requires stoichiometric excess of brominating agents (1.2–1.5 equivalents) and inert atmosphere conditions .
Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : , , and NMR validate molecular structure. For example, NMR peaks appear at δ 20–25 ppm for phosphonic acids .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Bands at 1150–1250 cm (P=O stretching) and 950–1050 cm (P–OH) confirm functional groups.
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks and bromine isotopic patterns.
- Elemental Analysis : Quantifies C, H, P, and Br content to assess purity (<2% deviation from theoretical values) .
Advanced Research Questions
Q. How can researchers resolve contradictions in literature regarding the reactivity of this compound under varying pH conditions?
Discrepancies often arise from differences in:
- Self-assembly kinetics : Surface adsorption rates vary with pH due to protonation/deprotonation of the phosphonic acid group (). Use quartz crystal microbalance (QCM) or ellipsometry to monitor real-time adsorption on metal oxides (e.g., TiO) under controlled pH .
- Competing side reactions : At alkaline pH, hydrolysis of the C–Br bond may occur. Validate via HPLC-MS to detect degradation byproducts.
- Standardization : Replicate experiments using identical substrates (e.g., oxide layer thickness, crystallinity) and buffer systems to isolate pH effects .
Q. What advanced methodologies enable precise analysis of this compound’s surface modification mechanisms on metal oxides?
- X-ray Photoelectron Spectroscopy (XPS) : Quantifies binding energy shifts (e.g., P 2p at 133–134 eV) to confirm chemisorption vs. physisorption .
- Atomic Force Microscopy (AFM) : Maps monolayer uniformity and defect density.
- Electrochemical Impedance Spectroscopy (EIS) : Measures interfacial charge transfer resistance to infer surface coverage.
- Computational modeling : Density Functional Theory (DFT) simulations predict adsorption geometries and energetics (e.g., bidentate vs. tridentate binding on AlO) .
Q. How should researchers design experiments to evaluate the thermal stability of this compound in polymer composites?
- Thermogravimetric Analysis (TGA) : Conduct under nitrogen/air to assess decomposition temperatures () and residual mass.
- Differential Scanning Calorimetry (DSC) : Identifies phase transitions (e.g., glass transition) influenced by phosphonic acid-polymer interactions.
- Accelerated aging studies : Expose composites to 60–80°C for 500+ hours and monitor C–Br bond stability via NMR or Raman spectroscopy .
Methodological Frameworks for Rigorous Research
- PICO Framework : Define Population (compound), Intervention (synthetic/analytical method), Comparison (alternative approaches), and Outcome (yield, stability) to structure hypotheses .
- FINER Criteria : Ensure questions are Feasible (resource-aware), Interesting (knowledge-gap addressing), Novel (understudied applications), Ethical (safe handling protocols), and Relevant (e.g., surface science or catalysis) .
- Data Contradiction Analysis : Apply triangulation (multiple techniques) and open-data practices to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
